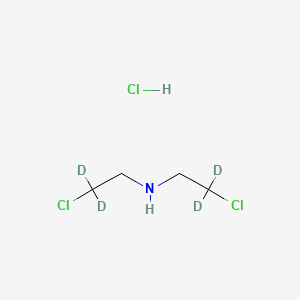

Bis(2-chloroethyl)amine-d4 Hydrochloride

Descripción general

Descripción

Bis(2-chloroethyl)amine-d4 Hydrochloride: is a deuterated form of Bis(2-chloroethyl)amine Hydrochloride, which is a cytotoxic metabolite of Cyclophosphamide. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)amine-d4 Hydrochloride typically involves the reaction of deuterated ethanolamine with thionyl chloride in the presence of a solvent like chloroform . The reaction is carried out at low temperatures to control the exothermic nature of the reaction. The mixture is then heated to reflux to complete the reaction and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-chloroethyl)amine-d4 Hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions include substituted amines, thiols, and various oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Bis(2-chloroethyl)amine-d4 Hydrochloride is used as a starting material for the synthesis of piperazine derivatives and other complex organic molecules .

Biology: In biological research, it is used to study metabolic pathways and enzyme interactions due to its stable isotope labeling.

Medicine: In medical research, it serves as a cytotoxic agent to study the effects of chemotherapy drugs and their metabolites.

Industry: In the industry, it is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis .

Mecanismo De Acción

The mechanism of action of Bis(2-chloroethyl)amine-d4 Hydrochloride involves its alkylating properties. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair .

Comparación Con Compuestos Similares

Mechlorethamine: Another alkylating agent used in chemotherapy.

Cyclophosphamide: A prodrug that is metabolized into active alkylating agents.

Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.

Uniqueness: Bis(2-chloroethyl)amine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for detailed isotopic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.

Actividad Biológica

Bis(2-chloroethyl)amine-d4 hydrochloride, a deuterated form of bis(2-chloroethyl)amine hydrochloride, is a compound of significant interest due to its biological activity, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄Cl₂D₄N·HCl

- Molecular Weight : 188.55 g/mol

- CAS Number : 102092-04-6

- Appearance : White to light beige powder

- Melting Point : 212-214 °C

This compound acts primarily as an alkylating agent. It forms covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts and interstrand crosslinks. This mechanism inhibits DNA replication and transcription, ultimately resulting in cytotoxicity, particularly in rapidly dividing cells such as cancer cells .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

- Mechanism : The compound is known to exert cytotoxic effects by forming DNA crosslinks, which prevent cell division. This property makes it a candidate for chemotherapy agents.

- Case Studies :

- In a study evaluating the efficacy of nitrogen mustards (including bis(2-chloroethyl)amine derivatives) against various cancer cell lines, significant cytotoxic effects were observed, particularly in leukemia and lymphoma models .

- Another research highlighted its use in synthesizing piperazine-containing drugs, where it served as a critical intermediate in drug development targeting specific receptors associated with cancer .

Toxicological Effects

- Irritation and Sensitization : Exposure to bis(2-chloroethyl)amine can cause sensory irritation and potential mutagenic effects. Chronic exposure may lead to respiratory issues and skin irritation .

- Carcinogenic Potential : While there are concerns regarding its potential carcinogenicity due to its alkylating properties, comprehensive data is limited. Some studies suggest that repeated exposure could increase cancer risk, although definitive conclusions remain elusive .

Pharmacokinetics

Deuteration of bis(2-chloroethyl)amine may influence its pharmacokinetic profile. Deuterium substitution has been shown to affect metabolic stability and bioavailability, potentially leading to improved therapeutic indices for deuterated drugs compared to their non-deuterated counterparts .

Comparative Analysis of Biological Activities

| Compound | Mechanism of Action | Primary Use | Toxicity Profile |

|---|---|---|---|

| Bis(2-chloroethyl)amine-d4 HCl | DNA alkylation and crosslinking | Chemotherapy | Moderate; potential mutagenic effects |

| Bis(2-chloroethyl)amine hydrochloride | Similar to d4 form | Chemotherapy | Similar toxicity profile |

| Deuterated analogs | Enhanced metabolic stability | Potentially improved efficacy | Varies by specific analog |

Propiedades

IUPAC Name |

2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CNCC([2H])([2H])Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675697 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-33-4 | |

| Record name | 2-Chloro-N-[2-chloro(2,2-~2~H_2_)ethyl](2,2-~2~H_2_)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.